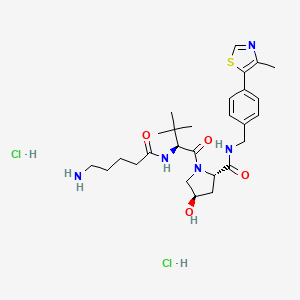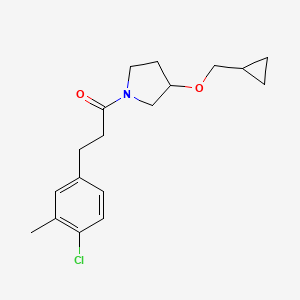
2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, also known as MNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTB is a thiol-reactive compound that can be used to modify proteins and peptides.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Barker, Brimble, and McLeod (2003) reports a new procedure for synthesizing 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid, which offers a cleaner product and higher yield compared to previous methods (Barker, Brimble, & McLeod, 2003).
Chemical Reactions : Kon’shin et al. (2012) discuss the reaction of 2-(phenylamino)benzoic and related acid hydrazides with succinic anhydride, leading to the formation of 4-(2-aroylhydrazinyl)-4-oxobutanoic acids (Kon’shin, Efremov, Vakhrin, & Gorbunov, 2012).
Luminescence and Material Science
Luminescence Sensitization : Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers of Eu(III) and Tb(III) luminescence. This study offers insights into the luminescence properties and efficiency of these compounds (Viswanathan & Bettencourt-Dias, 2006).
Antioxidant Activity in Derivatives : Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity. This research indicates potential biomedical applications of such derivatives (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Photolysis and Chemical Transformations
Photolysis Studies : Lin and Abe (2021) conducted a study on the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, leading to interesting chemical transformations and potential applications in photochemistry (Lin & Abe, 2021).
New Derivative Synthesis : Research by Kolyamshin et al. (2021) focuses on the synthesis of new derivatives of 2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl, which includes steps involving 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates (Kolyamshin, Mitrasov, Danilov, Avruiskaya, Pylchikova, & Savinova, 2021).
Material and Biological Applications
Conducting Polymer Synthesis : Variş et al. (2006) synthesized new conducting polymers using derivatives of 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole, demonstrating applications in material science and electronics (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Solid-State Structure Analysis : Bettencourt‐Dias, Viswanathan, and Ruddy (2005) analyzed the solid-state structures of thiophene derivatives, contributing to the understanding of molecular interactions in such compounds (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Anti-leishmanial Activity Studies : Dias et al. (2015) synthesized and characterized new nitroaromatic compounds, evaluating their potential as anti-leishmanial drugs, indicating biomedical research applications (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).
properties
IUPAC Name |
2-[1-(4-methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-7-12(13(8-10)20(25)26)19-16(21)9-15(17(19)22)27-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTHAWWRKWQGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)


![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)


![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)